Amlodipine Impurity E, chemically identified as 140171-65-9, is a notable impurity associated with amlodipine formulations, particularly amlodipine besylate and amlodipine mesylate. It is characterized by the molecular formula and a molecular weight of approximately 422.9 g/mol. This compound arises during the synthesis of amlodipine and is significant due to its potential impact on the purity and efficacy of pharmaceutical products containing amlodipine.
The synthesis of Amlodipine Impurity E typically involves:
Amlodipine Impurity E primarily serves as a reference standard in analytical chemistry for quality control in pharmaceutical manufacturing. Its analysis is crucial for ensuring that amlodipine products meet regulatory purity standards. Furthermore, understanding its properties aids in developing methods to minimize impurities during drug synthesis.
Interaction studies involving Amlodipine Impurity E are essential for assessing its impact on drug formulations. These studies typically examine:
Amlodipine Impurity E can be compared with several related compounds that also arise from the synthesis of amlodipine or its derivatives:
Compound Name | CAS Number | Key Characteristics |
---|---|---|
Amlodipine Besylate | 88150-42-9 | Active ingredient; calcium channel blocker |
Amlodipine Impurity B | 140171-66-0 | Another impurity formed during synthesis |
Amlodipine Impurity C | 140171-67-1 | More complex structure; requires special synthetic approaches |
Amlodipine Maleate | 400024-12-6 | Salt form used in formulations |
Amlodipine Impurity E is unique due to its specific formation during certain synthetic routes involving phthaloyl derivatives of amlodipine. Its characterization and quantification are essential for maintaining the quality and safety of amlodipine-containing medications, distinguishing it from other impurities that may not have similar origins or impacts on drug efficacy.
Amlodipine Impurity E is systematically identified across international pharmacopeias under distinct nomenclature frameworks. The European Pharmacopoeia (EP) designates it as Amlodipine EP Impurity E, while the United States Pharmacopeia (USP) refers to it as Amlodipine Ethyl Analog. Its Chemical Abstracts Service (CAS) registry number, 140171-65-9, provides a universal identifier for regulatory and commercial purposes. The compound’s IUPAC name, diethyl (4RS)-2-[(2-aminoethoxy)methyl]-4-(2-chlorophenyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate, underscores its structural relationship to amlodipine, differing primarily in the esterification of the 3,5-dicarboxylate groups.
Table 1: Key Chemical and Regulatory Data for Amlodipine Impurity E
Property | Value | Source Pharmacopeia |
---|---|---|
Molecular Formula | $$ \text{C}{21}\text{H}{27}\text{ClN}{2}\text{O}{5} $$ | EP, USP |
Molecular Weight | 422.9 g/mol | EP, USP |
CAS Number | 140171-65-9 | EP, USP |
Synonyms | Amlodipine Diethyl Ester, Ethyl Analog | EP, USP |
Regulatory guidelines, including those from the European Medicines Agency (EMA) and U.S. Food and Drug Administration (FDA), mandate the characterization of this impurity to levels below 0.15% in drug substances. Its inclusion in pharmacopeial monographs ensures standardized testing protocols for batch-to-batch consistency in amlodipine manufacturing.
The identification of Amlodipine Impurity E emerged as a byproduct of efforts to optimize the synthesis of amlodipine besylate, a blockbuster antihypertensive drug. Early synthetic routes, documented in patents such as US 4,572,909, utilized phthaloyl-protected intermediates, which, upon deprotection with methylamine or hydrazine hydrate, inadvertently generated Impurity E through esterification side reactions. This discovery highlighted the susceptibility of dihydropyridine derivatives to nucleophilic substitution at the ester groups, particularly under alkaline conditions.
The advent of high-performance liquid chromatography (HPLC) in the late 1990s enabled precise detection of Impurity E at trace levels. A landmark 2016 study by Dr. Reddy’s Laboratories developed a Quality by Design (QbD)-based gradient HPLC method, achieving a limit of quantification (LOQ) of 0.0001 mg/mL for this impurity. This methodological breakthrough allowed pharmaceutical manufacturers to monitor Impurity E formation during critical synthesis steps, such as:
In academic research, Amlodipine Impurity E serves as a model compound for studying structure-activity relationships (SAR) in dihydropyridine calcium channel blockers. Its diethyl ester configuration provides insights into the steric and electronic factors influencing drug-receptor interactions, particularly at the L-type calcium channel’s binding pocket.
Amlodipine Impurity E, chemically known as diethyl (4RS)-2-[(2-aminoethoxy)methyl]-4-(2-chlorophenyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate (CAS: 140171-65-9), represents a significant process-related impurity that forms during the synthesis of amlodipine [1] [2]. This diethyl ester analog of amlodipine emerges through specific reaction pathways during the manufacturing process, particularly when certain reaction conditions are not optimally controlled [3]. The molecular formula of Amlodipine Impurity E is C21H27ClN2O5 with a molecular weight of 422.9 g/mol, distinguishing it from amlodipine primarily by the presence of ethyl ester groups at both the 3 and 5 positions of the dihydropyridine ring instead of the characteristic methyl and ethyl ester combination found in amlodipine [1] [4].
The formation of Amlodipine Impurity E occurs primarily during the Hantzsch reaction, which is a critical step in amlodipine synthesis [5]. This multicomponent reaction involves the condensation of an aldehyde (2-chlorobenzaldehyde), β-ketoesters, and ammonia or ammonium acetate to form the 1,4-dihydropyridine scaffold [6]. The reaction kinetics of this process are complex and highly dependent on stoichiometric ratios, reaction time, and catalyst concentration [5] [7]. When ethyl acetoacetate is used exclusively or in excess during this condensation reaction instead of the intended combination of methyl and ethyl acetoacetate derivatives, Impurity E formation becomes more prevalent [8] [9].
Phthaloyl amlodipine (CAS: 88150-62-3) serves as a key protected intermediate in the industrial synthesis of amlodipine [10] [11]. This intermediate contains a phthalimide protecting group on the aminoethoxy side chain, which prevents unwanted side reactions during the synthesis process [12]. The molecular structure of phthaloyl amlodipine includes a dihydropyridine core with a 2-chlorophenyl substituent at the 4-position, methyl and ethyl ester groups at the 3 and 5 positions respectively, and a phthalimide-protected aminoethoxy group at the 2-position [13].
The deprotection of the phthaloyl group represents a critical step where Impurity E can be generated [14]. This deprotection is typically achieved using hydrazine hydrate, methylamine, or potassium hydroxide [14] [15]. During this process, if the reaction conditions are not carefully controlled, transesterification can occur, leading to the formation of the diethyl ester derivative (Impurity E) [14] [16]. Research has shown that the deprotection step is particularly sensitive to reaction temperature, time, and the concentration of the deprotecting reagent [14] [12].
Table 1: Relationship Between Deprotection Conditions and Impurity E Formation
Deprotection Reagent | Temperature (°C) | Reaction Time (h) | Impurity E Formation (%) |
---|---|---|---|
Hydrazine hydrate | 20-25 | 12 | 0.05-0.1 |
Hydrazine hydrate | 40-50 | 6 | 0.1-0.3 |
Methylamine | 20-25 | 24 | 0.03-0.08 |
Potassium hydroxide | 30-40 | 8 | 0.2-0.5 |
The data in Table 1 demonstrates that lower temperatures and appropriate reaction times can significantly reduce the formation of Impurity E during the deprotection step [14] [15]. Additionally, the choice of deprotection reagent plays a crucial role, with methylamine generally resulting in lower impurity levels compared to hydrazine hydrate or potassium hydroxide [16].
The production of amlodipine mesylate involves several critical process variables that can influence the formation of Impurity E [14] [17]. One key observation from manufacturing data is that amlodipine mesylate prepared directly from phthaloyl amlodipine without isolating the amlodipine base often contains elevated levels of Impurity E, exceeding acceptable regulatory limits [14]. This suggests that the isolation of the amlodipine base as an intermediate step is crucial for controlling impurity levels [14] [17].
The salt formation step in amlodipine mesylate production has been identified as particularly important for controlling Impurity E levels [14]. Research indicates that the choice of solvent system during salt formation can significantly impact impurity profiles [17] [6]. For instance, using a toluene/methanol mixture for salt formation after isolating the amlodipine base has been shown to increase the purity of the final product and reduce Impurity E levels [14].
Process variables that have been identified as critical for controlling Impurity E formation during amlodipine mesylate production include:
Studies have demonstrated that optimizing these process variables can reduce Impurity E levels from above 0.1% to below 0.05% in the final amlodipine mesylate product [14] [17]. This is particularly important as regulatory guidelines typically require impurity levels to be controlled below specific thresholds for pharmaceutical products [18] [19].
Temperature control represents one of the most critical factors in preventing the formation of Amlodipine Impurity E during synthesis [20] [21]. Research has demonstrated that the Hantzsch reaction, which forms the dihydropyridine core of amlodipine, exhibits strong temperature dependence that directly impacts impurity profiles [6] [22]. At elevated temperatures (above 90°C), the risk of transesterification increases significantly, leading to higher levels of the diethyl ester impurity [20] [22].
Studies examining the temperature dependence of impurity formation have revealed that maintaining reaction temperatures between 70-80°C during the Hantzsch condensation provides optimal results, balancing reaction efficiency with minimal impurity generation [6] [22]. When temperatures exceed 90°C, Impurity E formation can increase by 2-3 fold, particularly in the presence of acidic or basic catalysts that facilitate transesterification reactions [21] [22].
The pH of the reaction medium also plays a crucial role in controlling Impurity E formation [20] [21]. Experimental data indicates that slightly acidic conditions (pH 5-6) during the Hantzsch reaction minimize the formation of Impurity E, while strongly acidic (pH < 3) or basic (pH > 8) conditions promote transesterification and increase impurity levels [20] [23]. This pH dependence is particularly evident during the deprotection of phthaloyl amlodipine, where pH control is essential for selective removal of the protecting group without promoting side reactions [21].
Table 2: Effect of Temperature and pH on Impurity E Formation During Hantzsch Reaction
Temperature (°C) | pH | Reaction Time (h) | Impurity E Level (%) |
---|---|---|---|
60-70 | 5-6 | 8 | 0.03-0.08 |
70-80 | 5-6 | 6 | 0.05-0.10 |
80-90 | 5-6 | 4 | 0.10-0.20 |
90-100 | 5-6 | 3 | 0.30-0.50 |
70-80 | 3-4 | 6 | 0.15-0.25 |
70-80 | 7-8 | 6 | 0.20-0.30 |
The stability studies of amlodipine under various pH conditions have shown that the drug undergoes accelerated degradation in acidic environments (pH 3.0) compared to neutral or slightly basic conditions [20] [21]. This degradation can lead to increased formation of various impurities, including Impurity E, particularly when combined with elevated temperatures [21]. Research has demonstrated that amlodipine degradation increases by approximately 55.5% under acidic conditions (pH 3.0) compared to 41.3% under basic conditions (pH 8.5) when exposed to the same temperature for equivalent time periods [21].
The choice of catalytic systems significantly influences the formation of Amlodipine Impurity E during synthesis [6] [5]. Traditional Hantzsch reaction catalysts such as piperidine or piperidine acetate can promote transesterification side reactions, particularly at elevated temperatures [6]. Research has shown that organic bases with lower nucleophilicity can reduce the formation of Impurity E by minimizing transesterification reactions while still facilitating the desired condensation [6] [9].
Solvent selection represents another critical factor affecting impurity profiles during amlodipine synthesis [6] [5]. Studies have demonstrated that protic solvents such as alcohols (methanol, ethanol, isopropanol) can participate in transesterification reactions, potentially increasing Impurity E formation [6] [9]. In contrast, aprotic solvents like toluene or tetrahydrofuran generally result in lower impurity levels but may require longer reaction times or higher temperatures to achieve comparable yields [6] [5].
The combination of solvent and catalyst creates a complex reaction environment that must be carefully optimized to minimize impurity formation [6] [9]. Research findings indicate that using isopropanol as a solvent with catalytic amounts of piperidine acetate at controlled temperatures (70-80°C) provides a favorable balance between reaction efficiency and impurity control [6]. This combination limits the formation of Impurity E while maintaining acceptable reaction rates and yields [6] [5].
Table 3: Solvent and Catalyst Effects on Impurity E Formation
Solvent | Catalyst | Temperature (°C) | Impurity E Level (%) |
---|---|---|---|
Methanol | Piperidine | 70 | 0.25-0.40 |
Ethanol | Piperidine | 70 | 0.20-0.35 |
Isopropanol | Piperidine | 70 | 0.10-0.20 |
Isopropanol | Piperidine acetate | 70 | 0.05-0.15 |
Toluene | Piperidine | 80 | 0.08-0.18 |
Tetrahydrofuran | Triethylamine | 75 | 0.10-0.20 |
The data in Table 3 demonstrates that isopropanol with piperidine acetate provides the most favorable conditions for minimizing Impurity E formation [6] [5]. Additionally, research has shown that the use of molecular sieves as dehydrating agents during the reaction can further reduce impurity formation by removing water generated during the condensation process, thereby driving the reaction toward completion and minimizing side reactions [6].
Studies on the effect of solvent polarity have revealed that moderately polar solvents generally provide the best balance for controlling impurity formation while maintaining reaction efficiency [6] [9]. Highly polar solvents can promote unwanted side reactions, while non-polar solvents may result in poor solubility of reactants and reduced reaction rates [6] [5].
For effective isolation of Amlodipine Impurity E using flash chromatography, optimization of mobile phase composition is critical [25]. Research has demonstrated that binary solvent systems consisting of ethyl acetate and hexanes in various ratios provide excellent separation of Impurity E from other reaction components . Typically, a gradient elution starting with 5-10% ethyl acetate in hexanes and gradually increasing to 20-30% ethyl acetate yields optimal results [25].
The stationary phase selection also plays a crucial role in the isolation process [25]. Silica gel with particle sizes ranging from 40-63 μm is commonly employed for flash chromatography of dihydropyridine compounds like Amlodipine Impurity E . Some researchers have reported enhanced separation using modified silica gel with C18 functionalization, particularly for separating closely related impurities [25].
Table 4: Flash Chromatography Conditions for Isolation of Amlodipine Impurity E
Parameter | Optimized Condition | Purity Achieved (%) |
---|---|---|
Stationary Phase | Silica gel (40-63 μm) | 98.0-99.5 |
Mobile Phase | Ethyl acetate:hexanes gradient (5:95 to 30:70) | 98.5-99.8 |
Flow Rate | 20-25 mL/min | 99.0-99.5 |
Sample Loading | 1-2% of column weight | 98.5-99.0 |
Detection Method | UV at 237 nm | 99.0-99.8 |
Column Dimensions | 25 mm × 300 mm | 99.0-99.5 |
One efficient synthetic route involves the condensation of 2-chlorobenzaldehyde with diethyl acetoacetate and ammonia or ammonium acetate in the presence of a suitable catalyst [5] [9]. This approach typically yields Amlodipine Impurity E in moderate to good yields (60-75%) after purification [5]. The reaction is generally conducted in alcoholic solvents such as ethanol or isopropanol at temperatures between 70-80°C for 6-8 hours [5] [9].
Another directed synthetic approach involves the transesterification of amlodipine or its intermediates under controlled conditions [9] [7]. This method typically employs acidic or basic catalysts in ethanol to promote the conversion of the methyl ester group to an ethyl ester, resulting in the formation of the diethyl ester derivative [9] [7]. While this approach can be more selective, it often results in lower yields (40-60%) compared to the direct Hantzsch synthesis [9].
Table 5: Comparison of Directed Synthetic Routes for Amlodipine Impurity E Production
Synthetic Approach | Reagents | Conditions | Yield (%) | Purity (%) |
---|---|---|---|---|
Modified Hantzsch Synthesis | 2-chlorobenzaldehyde, diethyl acetoacetate, | Isopropanol, 75°C, 8h | 65-75 | 95-97 |
ammonium acetate | ||||
Transesterification of Amlodipine | Amlodipine, ethanol, sulfuric acid (catalyst) | Ethanol, 60°C, 12h | 40-50 | 92-95 |
Transesterification of Phthaloyl | Phthaloyl amlodipine intermediate, | Ethanol, 70°C, 10h | 55-65 | 94-96 |
Amlodipine | ethanol, sodium ethoxide | |||
Aminoethoxy Side Chain Incorporation | Diethyl 4-(2-chlorophenyl)-2,6-dimethyl- | THF, 25°C, 24h | 70-80 | 96-98 |
1,4-dihydropyridine-3,5-dicarboxylate, | ||||
2-aminoethanol derivative |